Cas no 853234-57-8 (2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione)

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione structure
853234-57-8 structure
Nombre del producto:2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
Número CAS:853234-57-8
MF:C20H8Br2O2
Megavatios:440.084323883057
MDL:MFCD22571712
CID:582964
PubChem ID:253662482

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione Propiedades químicas y físicas

Nombre e identificación

    • Indeno[1,2-b]fluorene-6,12-dione, 2,8-dibromo-
    • 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
    • 2,8-dibromo-Indeno[1,2-b]fluorene-6,12-dione
    • 3,9-dibromo-indenofluorenedione
    • Indeno[1,2-b]fluorene-6,12-dione,2,8-dibromo
    • D4573
    • 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione (ACI)
    • T71397
    • SCHEMBL1685385
    • SB66430
    • MFCD22571712
    • DB-364439
    • 853234-57-8
    • 2,8-dibromo-6H,12H-indeno[1,2-b]fluorene-6,12-dione
    • DTXSID80479174
    • CS-0155773
    • AKOS027253024
    • AS-65835
    • SY056080
    • MDL: MFCD22571712
    • Renchi: 1S/C20H8Br2O2/c21-9-1-3-11-13-7-18-14(8-17(13)19(23)15(11)5-9)12-4-2-10(22)6-16(12)20(18)24/h1-8H
    • Clave inchi: PFFSYBJLQOJRQU-UHFFFAOYSA-N
    • Sonrisas: O=C1C2C(=CC3=C(C=2)C2C(=CC(=CC=2)Br)C3=O)C2C1=CC(=CC=2)Br

Atributos calculados

  • Calidad precisa: 437.88900
  • Masa isotópica única: 437.88910g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 24
  • Cuenta de enlace giratorio: 0
  • Complejidad: 526
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 34.1
  • Xlogp3: 5.6

Propiedades experimentales

  • Denso: 1.9±0.1 g/cm3
  • Punto de ebullición: 634.0±55.0 °C at 760 mmHg
  • Punto de inflamación: 209.1±18.1 °C
  • PSA: 34.14000
  • Logp: 5.42040
  • Presión de vapor: 0.0±1.9 mmHg at 25°C

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione Información de Seguridad

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB474333-1 g
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione, 98%; .
853234-57-8 98%
1g
€236.80 2023-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1226413-1g
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
853234-57-8 97%
1g
¥609.00 2024-07-28
eNovation Chemicals LLC
D915589-1g
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
853234-57-8 95%
1g
$150 2024-07-20
Chemenu
CM133379-1g
2,8-dibromoindeno[1,2-b]fluorene-6,12-dione
853234-57-8 95%
1g
$*** 2023-05-29
A2B Chem LLC
AC26081-250mg
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
853234-57-8 98%
250mg
$19.00 2024-04-19
Aaron
AR004VAL-250mg
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
853234-57-8 97%
250mg
$15.00 2025-01-23
Ambeed
A948987-250mg
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
853234-57-8 98%
250mg
$26.0 2025-02-27
eNovation Chemicals LLC
D749382-100mg
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
853234-57-8 98.0%
100mg
$55 2025-02-19
Ambeed
A948987-100mg
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
853234-57-8 98%
100mg
$11.0 2025-02-27
Aaron
AR004VAL-100mg
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
853234-57-8 97%
100mg
$7.00 2025-01-23

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: tert-Butyllithium
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium
3.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
4.1 Reagents: Sulfuric acid Solvents: Water
Referencia
High Performance n-Type Field-Effect Transistors Based on Indenofluorenedione and Diindenopyrazinedione Derivatives
Nakagawa, Tomohiro; et al, Chemistry of Materials, 2008, 20(8), 2615-2617

Synthetic Routes 2

Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
3.1 Reagents: Sulfuric acid Solvents: Water
Referencia
High Performance n-Type Field-Effect Transistors Based on Indenofluorenedione and Diindenopyrazinedione Derivatives
Nakagawa, Tomohiro; et al, Chemistry of Materials, 2008, 20(8), 2615-2617

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
2.1 Reagents: Sulfuric acid Solvents: Water
Referencia
High Performance n-Type Field-Effect Transistors Based on Indenofluorenedione and Diindenopyrazinedione Derivatives
Nakagawa, Tomohiro; et al, Chemistry of Materials, 2008, 20(8), 2615-2617

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  6 h, reflux
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  120 min, reflux; 6 h, reflux
2.2 Reagents: Sulfuric acid Solvents: Water ;  12 h, 80 °C; cooled
Referencia
Synthesis of a Double Spiro-Polyindenofluorene with a Stable Blue Emission
Vak, Doojin; et al, Organic Letters, 2005, 7(19), 4229-4232

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Water ;  2 d, reflux
2.1 Reagents: Sulfuric acid Solvents: Water ;  1 d, 120 °C
Referencia
Ambipolar small molecular semiconductor-based heterojunction diode
Ocaya, R. O.; et al, Synthetic Metals, 2016, 221, 48-54

Synthetic Routes 6

Condiciones de reacción
1.1 Catalysts: Sulfuric acid ;  120 °C
Referencia
Electron-transporting materials for printed electronics
Usta, Hakan; et al, Materials Research Society Symposium Proceedings, 2008, 1114,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water
Referencia
High Performance n-Type Field-Effect Transistors Based on Indenofluorenedione and Diindenopyrazinedione Derivatives
Nakagawa, Tomohiro; et al, Chemistry of Materials, 2008, 20(8), 2615-2617

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  120 min, reflux; 6 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water ;  12 h, 80 °C; cooled
Referencia
Synthesis of a Double Spiro-Polyindenofluorene with a Stable Blue Emission
Vak, Doojin; et al, Organic Letters, 2005, 7(19), 4229-4232

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 10 h, 120 °C
Referencia
Air-Stable, Solution-Processable n-Channel and Ambipolar Semiconductors for Thin-Film Transistors Based on the Indenofluorenebis(dicyanovinylene) Core
Usta, Hakan; et al, Journal of the American Chemical Society, 2008, 130(27), 8580-8581

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Water ;  2 d, reflux; reflux → rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Sulfuric acid Solvents: Water ;  17 h, 120 °C
2.2 Reagents: Water ;  15 min, cooled
Referencia
Solution-processable liquid-crystalline semiconductor for low-temperature-annealed air-stable N-channel field-effect transistors
Ozdemir, Resul; et al, ChemPhysChem, 2017, 18(7), 850-861

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  10 h, 120 °C
Referencia
Design, Synthesis, and Characterization of Ladder-Type Molecules and Polymers. Air-Stable, Solution-Processable n-Channel and Ambipolar Semiconductors for Thin-Film Transistors via Experiment and Theory
Usta, Hakan; et al, Journal of the American Chemical Society, 2009, 131(15), 5586-5608

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  -80 °C; -80 °C; 12 h, -80 °C → -40 °C; -40 °C → -80 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -80 °C; -80 °C → rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  6 h, reflux
3.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  120 min, reflux; 6 h, reflux
3.2 Reagents: Sulfuric acid Solvents: Water ;  12 h, 80 °C; cooled
Referencia
Synthesis of a Double Spiro-Polyindenofluorene with a Stable Blue Emission
Vak, Doojin; et al, Organic Letters, 2005, 7(19), 4229-4232

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione Raw materials

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione Preparation Products

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:853234-57-8)2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
A847617
Pureza:99%
Cantidad:5g
Precio ($):369.0
atkchemica
(CAS:853234-57-8)2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
CL11201
Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe